molecular formula C17H15N B1639418 N-benzylnaphthalen-1-amine

N-benzylnaphthalen-1-amine

Cat. No.: B1639418
M. Wt: 233.31 g/mol
InChI Key: RBHDHUYOZLKADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylnaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines It is composed of a benzyl group attached to a 1-naphthylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: this compound can participate in electrophilic substitution reactions, where the aromatic ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Ferric chloride, chromic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Quinones, hydroxylated derivatives.

    Reduction Products: Hydrogenated amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-benzylnaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzylnaphthalen-1-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye production and as a chemical intermediate.

    Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a building block for pharmaceuticals.

    Naphthalene: A polycyclic aromatic hydrocarbon, used as a precursor for various chemical compounds.

Uniqueness of N-benzylnaphthalen-1-amine: this compound is unique due to the presence of both benzyl and naphthylamine groups, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse applications and makes it a valuable compound in research and industry.

Properties

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

N-benzylnaphthalen-1-amine

InChI

InChI=1S/C17H15N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18H,13H2

InChI Key

RBHDHUYOZLKADU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 1-iodonaphthlene (146 μl, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.4) afforded N-(1-naphthyl)benzylamine (163 mg, 70% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Janin, Y. L.; Bisagni, E. Synthesis 1993, 57-59.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
146 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

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